molecular formula C15H22ClN B018375 Didesmethylsibutramine CAS No. 84467-54-9

Didesmethylsibutramine

Cat. No. B018375
CAS RN: 84467-54-9
M. Wt: 251.79 g/mol
InChI Key: WQSACWZKKZPCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didesmethylsibutramine is a metabolite of sibutramine, a medication historically used for weight loss but withdrawn from markets due to side effects. It has been the subject of scientific research for its synthesis and potential applications in treating central nervous system (CNS) disorders.

Synthesis Analysis

The first asymmetric synthesis of (R)-didesmethylsibutramine was achieved through a highly diastereoselective addition of i-BuLi to a triethylmethylsulfinamide derived aldimine. This process highlights the compound's stereoselective synthesis potential for therapeutic applications in CNS disorders (Han et al., 2002).

Molecular Structure Analysis

Research on sibutramine and its metabolites, including didesmethylsibutramine, often focuses on their enantiomeric forms due to their distinct biological activities. The structural elucidation of these compounds, including their chiral nature, is crucial for understanding their pharmacological effects (Glick et al., 2000).

Chemical Reactions and Properties

Didesmethylsibutramine's chemical behavior can be inferred from studies on sibutramine. Its active metabolites, including didesmethylsibutramine, have been examined for their anorexic effects and potential safer therapeutic profiles compared to sibutramine itself. Such studies provide insights into the compound's reactivity and biological interactions (Glick et al., 2000).

Physical Properties Analysis

Analytical techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) have been utilized to determine the physical properties of sibutramine and its metabolites, including didesmethylsibutramine, in biological matrices. These methods provide crucial information on the compound's stability, solubility, and other physical properties critical for its pharmacokinetic profile (Ding et al., 2003).

Chemical Properties Analysis

The chemical properties of didesmethylsibutramine are closely related to its molecular structure and reactivity. Studies on the synthesis and characterization of sibutramine and its metabolites provide a foundation for understanding their chemical behaviors, including interactions with biological targets and potential for inducing therapeutic effects or side effects (Han et al., 2002).

Scientific Research Applications

Application in Analytical Chemistry

  • Summary of the Application: Didesmethylsibutramine, an active metabolite of the anorectic drug sibutramine, has been identified as an adulterant in weight loss supplements . It is used in the simultaneous determination of the illegal additives sibutramine and its metabolite N-di-desmethylsibutramine in dietary supplements for weight control .
  • Methods of Application or Experimental Procedures: A high-performance liquid chromatographic method, coupled with UV detection and electrospray ionization mass spectrometry (HPLC—UV-ESI-MS), is developed for the simultaneous determination of the illegal additives sibutramine and its metabolite N-di-desmethylsibutramine in dietary supplements for weight control . The separation is achieved on a Spherisorb C8 reversed-phase column, employing acetonitrile and an aqueous 0.2% formic acid solution containing 20mM ammonium acetate as mobile phases in a gradient mode . UV detection is used for quantitation at a wavelength of 223 nm . Identification of target compounds is completed by ESI-MS using selected ion recording at m/z 280 for sibutramine and m/z 252 for N-di-desmethylsibutramine .
  • Results or Outcomes: The method is successfully applied to the analysis of natural dietary supplement samples . Calibration curves are linear over the range of 0.025–1.0 mg/mL for sibutramine and N-di-desmethylsibutramine . Correlation coefficients are better than 0.9990 . The intra- and inter-day precision and accuracy for sibutramine and N-di-desmethylsibutramine are acceptable .

Application in Pharmacology

  • Summary of the Application: Didesmethylsibutramine acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . The ®-enantiomer of didesmethylsibutramine is a more potent inhibitor of monoamine reuptake than the (S)-enantiomer and possesses significantly stronger anorectic activity in animals .
  • Methods of Application or Experimental Procedures: Following sibutramine administration in humans, didesmethylsibutramine (M2) is formed through the n-demethylation of desmethylsibutramine (M1) by CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors (e.g. clopidogrel) and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .
  • Results or Outcomes: The ®-enantiomer of didesmethylsibutramine is a more potent inhibitor of monoamine reuptake than the (S)-enantiomer and possesses significantly stronger anorectic activity in animals .

properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSACWZKKZPCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801004734
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didesmethylsibutramine

CAS RN

84467-54-9
Record name N-Didesmethylsibutramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84467-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Didemethylsibutramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanemethanamine, 1-(4-chlorophenyl)-α-(2-methylpropyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIDESMETHYLSIBUTRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987R943R3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

As described above, D-(−)-tartaric acid was used to resolute racemic compound II to give another optical isomer (75.2% yield). This optical isomer were treated with alkaline to give free base (R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine (II-R) (optical purity 99.4%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

As described in article (Chinese Journal of Pharmaceuticals, 2001, 32(8): 337-339), p-chlorobenzyl cyanide was condensed with 1,3-dibromopropane, cycled to give cyclobutyl intermediate, and then through Grignard reaction and reduction reaction to give title compound (56.2% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didesmethylsibutramine
Reactant of Route 2
Reactant of Route 2
Didesmethylsibutramine
Reactant of Route 3
Didesmethylsibutramine
Reactant of Route 4
Reactant of Route 4
Didesmethylsibutramine
Reactant of Route 5
Didesmethylsibutramine
Reactant of Route 6
Didesmethylsibutramine

Citations

For This Compound
167
Citations
Y Morikawa, A Shibata, Y Sasajima, K Suenami… - European Journal of …, 2018 - Elsevier
Sibutramine had been prescribed as an oral anorexiant that reduces dietary intake, but was withdrawn from the market due to frequent occurrence of severe cardiovascular events …
Number of citations: 10 www.sciencedirect.com
Z Huang, S Xiao, D Luo, B Chen… - Journal of …, 2008 - academic.oup.com
… The intra- and inter-day precision and accuracy for sibutramine and N-didesmethylsibutramine are acceptable. The method is successfully applied to the analysis of natural dietary …
Number of citations: 66 academic.oup.com
SD Glick, RE Haskew, IM Maisonneuve… - European journal of …, 2000 - Elsevier
… and didesmethylsibutramine. To the extent … didesmethylsibutramine might be safer and just as therapeutically effective. Because both desmethylsibutramine and didesmethylsibutramine …
Number of citations: 81 www.sciencedirect.com
X WU, N ZHANG, L MA, X XIAO - Chinese Journal of …, 2013 - ingentaconnect.com
bjective: To establish the reference standards for two desmethyl derivatives (N-monodesmethylsibutramine hydrochloride and N,N-didesmethylsibutramine hydrochloride) of sibutramine…
Number of citations: 0 www.ingentaconnect.com
DJ Mans, AC Gucinski, JD Dunn… - … of pharmaceutical and …, 2013 - Elsevier
A novel analogue of sibutramine, 11-desisobutyl-11-benzylsibutramine, has been discovered. During routine ion mobility spectrometry (IMS) screening of a weight loss supplement …
Number of citations: 17 www.sciencedirect.com
Z Han, D Krishnamurthy, D Pflum, QK Fang… - Tetrahedron …, 2002 - Elsevier
… Methylation of didesmethylsibutramine (DDMS) 5 was carried out using a two-step protocol with the formation of formamide 6, followed by reduction with borane to afford (±)-1. This four-…
Number of citations: 12 www.sciencedirect.com
RS Pawar, E Grundel - Drug testing and analysis, 2017 - Wiley Online Library
The multi‐billion dollar dietary supplement industry is global in reach. The industry has been criticized for problems related to poor quality control, safety, misbranding, and adulteration. …
Z Han, D Krishnamurthy, D Pflum, P Grover… - Organic …, 2002 - ACS Publications
First Application of Tunable Alkyl or Aryl Sulfinamides to the Stereoselective Synthesis of a Chiral Amine: Asymmetric Synthesis of (R)-Didesmethylsibutramine ((R)-DDMS) Using (R)-Triethylmethylsulfinamide …
Number of citations: 55 pubs.acs.org
K Noh, K Bae, B Min, E Kim, K Kwon, T Jeong… - Archives of pharmacal …, 2010 - Springer
… Although the enantioselective effects of sibutramine and its two active desmethyl-metabolites, monodesmethylsibutramine (MDS) and didesmethylsibutramine (DDS), on anorexia and …
Number of citations: 12 link.springer.com
J Yun, KJ Shin, J Choi, CH Jo - Forensic science international, 2018 - Elsevier
… and N-didesmethylsibutramine. To date, the following sibutramine analogues have been identified: desmethylsibutramine, didesmethylsibutramine, benzylsibutramine, …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.